molecular formula C20H29NO3 B12814753 N-Ethyl-2-pyrrolidylmethyl phenylcyclopentylglycolate CAS No. 7199-05-5

N-Ethyl-2-pyrrolidylmethyl phenylcyclopentylglycolate

Cat. No.: B12814753
CAS No.: 7199-05-5
M. Wt: 331.4 g/mol
InChI Key: QQJCHGFBFHJEGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-2-pyrrolidylmethyl phenylcyclopentylglycolate is a chemical compound with the molecular formula C20H29NO3 It is known for its complex structure, which includes a pyrrolidine ring, a phenyl group, and a cyclopentylglycolate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-pyrrolidylmethyl phenylcyclopentylglycolate typically involves the esterification of mandelic acid with N-ethyl-2-pyrrolidinemethanol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-pyrrolidylmethyl phenylcyclopentylglycolate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine or phenyl derivatives.

Scientific Research Applications

N-Ethyl-2-pyrrolidylmethyl phenylcyclopentylglycolate has been explored for various scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Ethyl-2-pyrrolidylmethyl phenylcyclopentylglycolate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-Ethyl-2-pyrrolidylmethyl phenylcyclopentylglycolate can be compared with other similar compounds, such as:

    N-Methyl-2-pyrrolidylmethyl phenylcyclopentylglycolate: Similar structure but with a methyl group instead of an ethyl group.

    N-Ethyl-2-pyrrolidylmethyl phenylcyclohexylglycolate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

Properties

CAS No.

7199-05-5

Molecular Formula

C20H29NO3

Molecular Weight

331.4 g/mol

IUPAC Name

(1-ethylpyrrolidin-2-yl)methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C20H29NO3/c1-2-21-14-8-13-18(21)15-24-19(22)20(23,17-11-6-7-12-17)16-9-4-3-5-10-16/h3-5,9-10,17-18,23H,2,6-8,11-15H2,1H3

InChI Key

QQJCHGFBFHJEGB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1COC(=O)C(C2CCCC2)(C3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.